Trachelanthamine

Genotoxicity Pyrrolizidine Alkaloids Risk Assessment

Procure this specific pyrrolizidine alkaloid for its validated low-genotoxicity profile (γH2AX assay), making it an essential non-potent comparator for food safety and toxicology studies. Its defined stereochemistry (1R,4S,8S,2'S,3'R) is critical for chiral method development. Confusing it with other PAs risks invalidating SAR and biosynthetic pathway research.

Molecular Formula C15H27NO4
Molecular Weight 285.38 g/mol
CAS No. 14140-18-2
Cat. No. B078425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrachelanthamine
CAS14140-18-2
Molecular FormulaC15H27NO4
Molecular Weight285.38 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
InChIInChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11?,12-,13+,15-/m1/s1
InChIKeyBWQSLRZZOVFVHJ-VYHDIPPYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trachelanthamine (CAS 14140-18-2): A Pyrrolizidine Alkaloid for Toxicity Profiling and Structure-Activity Studies


Trachelanthamine (CAS 14140-18-2) is a naturally occurring pyrrolizidine alkaloid (PA) belonging to the monoester class, primarily isolated from species within the Boraginaceae and Asteraceae families [1]. Characterized by a saturated necine base core esterified with trachelanthic acid, this compound exhibits moderate M- and N-cholinolytic properties and weak hypotensive activity, alongside a well-defined genotoxicity profile that distinguishes it from more potent diester PAs .

Why Trachelanthamine Cannot Be Replaced by Diester or Unsaturated Pyrrolizidine Alkaloids in Genotoxicity and Pharmacological Assays


Within the pyrrolizidine alkaloid family, compound interchangeability is invalid due to profound structural and functional disparities that govern biological activity. Trachelanthamine, as a monoester with a saturated necine base, exhibits a markedly different genotoxic potency and pharmacological profile compared to open-chain and cyclic diester PAs (e.g., riddelliine, lasiocarpine) or unsaturated analogs. A 2019 comparative study of 37 PAs in HepaRG cells unequivocally classified trachelanthamine among the "least potent or non-active" group, in stark contrast to the "highest potency" group containing riddelliine [1]. This classification invalidates the regulatory assumption that all PAs share equivalent carcinogenic risk. Furthermore, its moderate M- and N-cholinolytic activity and unique esterification pattern differentiate it from the unesterified necine base trachelanthamidine. Substituting trachelanthamine with a more toxic diester PA in any experimental system will introduce severe confounding genotoxicity, compromising data interpretation and safety assessments.

Quantitative Differentiation of Trachelanthamine Against Key Pyrrolizidine Alkaloid Comparators


Genotoxic Potency Classification: Trachelanthamine vs. Riddelliine in HepaRG γH2AX Assay

Trachelanthamine is classified in the 'least potent or non-active' group for genotoxicity in human HepaRG liver cells, whereas riddelliine, a cyclic diester PA, is grouped among the 'highest potency' PAs. This classification is based on concentration-dependent γH2AX induction, a sensitive marker of DNA double-strand breaks [1].

Genotoxicity Pyrrolizidine Alkaloids Risk Assessment

In Silico Binding Affinity: Trachelanthamine vs. Lycopsamine for Colon Cancer Antigen 10

In a molecular docking study targeting colon cancer antigen 10 (PDB ID: 2HQ6), trachelanthamine exhibited a binding score of −8.5378 kcal/mol, compared to lycopsamine (another monoester PA) at −8.8984 kcal/mol, indicating a difference of 0.3606 kcal/mol [1]. While both compounds fall within a similar affinity range, the numerical difference provides a quantifiable basis for prioritizing one over the other in downstream in silico screening campaigns.

Molecular Docking Pyrrolizidine Alkaloids Cancer Research

Acute Toxicity Profile: Trachelanthamine LD50 Values

Acute toxicity studies in mice report an intravenous LD50 of 139 mg/kg and a subcutaneous LD50 of 1950 mg/kg for trachelanthamine . While direct comparative LD50 data for other PAs under identical conditions are not available in the primary literature, these values establish a quantitative baseline for in vivo dosing and safety margin calculations. Notably, the substantial difference between intravenous and subcutaneous LD50 (14-fold) indicates significant route-dependent toxicity, a critical parameter for experimental design.

Toxicology In Vivo Studies Safety Pharmacology

Predicted ADMET Profile: Blood-Brain Barrier Permeability and Hepatotoxicity

In silico ADMET predictions via admetSAR 2 indicate that trachelanthamine has a 60.00% probability of crossing the blood-brain barrier (BBB+), a predicted human intestinal absorption probability of 65.18% (HIA+), and a hepatotoxicity probability of 100.00% [1]. These predictions offer a quantifiable contrast to the unesterified necine base trachelanthamidine, which is expected to have substantially different permeability and metabolic stability due to the absence of the trachelanthic acid moiety.

ADMET Prediction Pharmacokinetics Drug Discovery

Cytotoxicity Profile: Trachelanthamine N-Oxide Against Cancer Cell Lines

Trachelanthamine N-oxide, the N-oxidized derivative of trachelanthamine, exhibited no cytotoxicity against four human cancer cell lines: HeLa (cervical), HEp-2 (laryngeal), HBL-100 (breast), and CCRF-CEM (leukemia) [1]. While this data pertains to the N-oxide form, it provides a useful comparator for the parent compound and contrasts with the reported cytotoxicity of certain diester PAs like lasiocarpine, which are known to be more cytotoxic.

Cytotoxicity Cancer Cell Lines Pyrrolizidine Alkaloids

Insecticidal Activity: Heliotropium lasiocarpum Extract Containing Trachelanthamine

The chloroform (CHCl3) extract of Heliotropium lasiocarpum, which contains trachelanthamine (4) along with heliotrine (2), lasiocarpine N-oxide (3), and echinatine (5), demonstrated insecticidal activity against Callosobruchus maculatus and Sitophilus oryzae at a dose of 10 mg/L [1]. While this data reflects the activity of the crude extract rather than pure trachelanthamine, it provides a class-level inference that trachelanthamine-containing plant fractions possess insecticidal properties. Comparative studies of pure alkaloids from this extract are needed to establish the individual contribution of trachelanthamine.

Insecticidal Activity Natural Products Agricultural Chemistry

Optimal Application Scenarios for Trachelanthamine Based on Verified Quantitative Evidence


Genotoxicity and Risk Assessment Studies Requiring a Low-Potency Pyrrolizidine Alkaloid Comparator

Investigators conducting in vitro genotoxicity assessments of PA-containing botanicals or mixtures should select trachelanthamine as a 'least potent' reference standard to establish a lower-bound baseline for γH2AX induction. Its classification alongside monoesters and necine bases [1] provides a critical contrast to high-potency comparators like riddelliine, enabling more accurate risk stratification and preventing the overestimation of genotoxic hazard inherent in the default 'all PAs equal riddelliine' assumption.

In Silico and In Vitro Pharmacological Screening for Cholinergic or Hypotensive Activity

Trachelanthamine's documented moderate M- and N-cholinolytic properties and weak hypotensive activity [1] make it a suitable tool compound for investigating structure-activity relationships (SAR) around the pyrrolizidine scaffold at muscarinic and nicotinic receptors. Its lower genotoxic liability relative to diester PAs allows for cleaner interpretation of pharmacological signals without confounding DNA damage responses.

Analytical Method Development and Natural Product Dereplication

Given its established occurrence in multiple plant families and availability as a high-purity (>97-98%) analytical standard [1], trachelanthamine serves as a reliable reference compound for LC-MS/MS and GC-MS dereplication workflows aimed at identifying monoester PAs in complex botanical matrices. Its distinct retention time and mass spectral fingerprint facilitate accurate quantification in phytochemical and forensic investigations.

Technical Documentation Hub

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38 linked technical documents
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